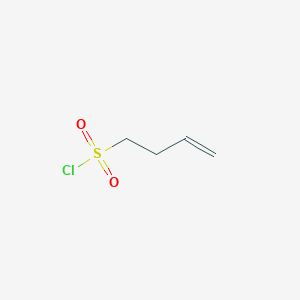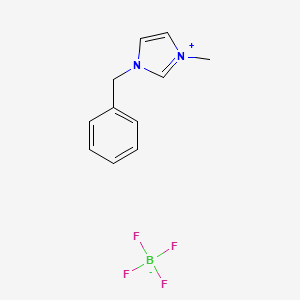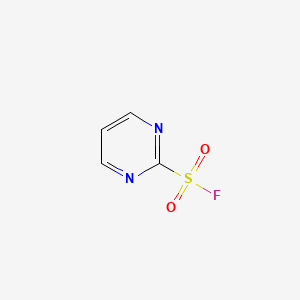
Pyrimidine-2-sulfonyl fluoride
描述
Pyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H3FN2O2S and a molecular weight of 162.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
作用机制
Target of Action
Pyrimidine-2-sulfonyl fluoride is a derivative of pyrimidine, a vital heterocyclic moiety that plays a significant role in various biological procedures, including cancer pathogenesis . The primary targets of this compound are likely to be proteins involved in these biological processes. For instance, it has been reported that sulfonyl fluorides can target a conserved lysine residue within the ATP binding site of lipid kinase PI4KIIIβ .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For example, in the case of lipid kinase PI4KIIIβ, the sulfonyl fluoride moiety of the compound interacts with a conserved lysine residue in the ATP binding site . This interaction can lead to the inhibition of the kinase, affecting its role in various cellular processes .
Biochemical Pathways
This compound, as a pyrimidine derivative, may affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are essential components of nucleic acids and play significant roles in various cellular processes. Any alteration in these pathways can have downstream effects on cellular function .
Pharmacokinetics
It is known that sulfonyl fluorides, in general, possess a balance of reactivity and stability, which makes them attractive for applications in chemical biology and medicinal chemistry . They are resistant to hydrolysis under physiological conditions, which could impact their bioavailability .
Result of Action
The result of the action of this compound is likely to be dependent on the specific targets it interacts with. For instance, if it targets and inhibits a kinase like PI4KIIIβ, it could lead to changes in the signaling pathways regulated by this kinase, potentially affecting cell proliferation, survival, and other cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reactivity and stability of sulfonyl fluorides . Additionally, the presence of other molecules in the environment, such as ATP in the case of kinase targets, can influence the compound’s ability to interact with its targets .
生化分析
Biochemical Properties
Pyrimidine-2-sulfonyl fluoride plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with protein kinases, a large family of structurally related enzymes. These interactions are facilitated by the chemoselective reaction between the sulfonyl fluoride group and a conserved lysine residue in the ATP binding site of the kinases . This covalent modification can affect up to 133 endogenous kinases, highlighting the broad-spectrum activity of this compound . Additionally, this compound has been shown to interact with other nucleophilic residues such as tyrosine, serine, and threonine, further expanding its range of biochemical interactions .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of protein kinases by this compound can lead to alterations in kinase activity, thereby affecting downstream signaling pathways . This can result in changes in gene expression and cellular metabolism, ultimately impacting cell proliferation, differentiation, and survival. The ability of this compound to target multiple kinases and other biomolecules makes it a powerful tool for studying complex cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its covalent binding interactions with biomolecules. The sulfonyl fluoride group of this compound reacts with nucleophilic residues such as lysine, tyrosine, serine, and threonine in the active sites of enzymes and proteins . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the binding of this compound to the ATP binding site of protein kinases can inhibit kinase activity by preventing ATP binding and subsequent phosphorylation events . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. This compound is known for its aqueous stability, which allows it to maintain its activity over extended periods . The compound may undergo degradation under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may selectively target specific kinases and other biomolecules, leading to subtle changes in cellular processes . At higher doses, the compound can exhibit broader activity, potentially affecting a wider range of targets and inducing more pronounced cellular effects. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes . Additionally, high doses of this compound may result in toxic or adverse effects, underscoring the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to covalently modify nucleophilic residues in enzyme active sites can influence enzyme activity and, consequently, metabolic pathways . For example, the inhibition of specific kinases by this compound can alter signaling pathways that regulate cellular metabolism, leading to changes in metabolite levels and metabolic flux . These interactions highlight the compound’s potential to modulate metabolic processes and its utility in studying metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound may be transported into cells via specific transporters, allowing it to reach intracellular targets such as protein kinases . Additionally, binding proteins can sequester this compound in certain cellular compartments, affecting its distribution and availability for biochemical interactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments . For example, this compound may be directed to the nucleus, where it can modulate the activity of transcription factors and other nuclear proteins Alternatively, the compound may localize to the cytoplasm, where it can interact with cytoplasmic kinases and other signaling molecules
准备方法
Synthetic Routes and Reaction Conditions: Pyrimidine-2-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of pyrimidine-2-sulfonyl chloride with hydrogen fluoride . This reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to facilitate the substitution of the chloride group with a fluoride group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions: Pyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with an amine can yield a sulfonamide derivative .
科学研究应用
Pyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
相似化合物的比较
Pyridine-2-sulfonyl fluoride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Sulfonyl Chlorides: Compounds like pyrimidine-2-sulfonyl chloride, which have a chloride group instead of a fluoride group.
Uniqueness: Pyrimidine-2-sulfonyl fluoride is unique due to its specific reactivity profile, which allows for selective interactions with nucleophiles and enzymes. This makes it a valuable tool in both synthetic chemistry and medicinal chemistry .
属性
IUPAC Name |
pyrimidine-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZIGHBQOOGZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479242 | |
| Record name | Pyrimidine-2-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35762-87-9 | |
| Record name | Pyrimidine-2-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2-sulfonyl Fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


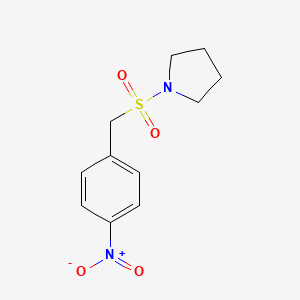
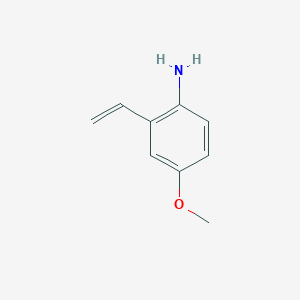

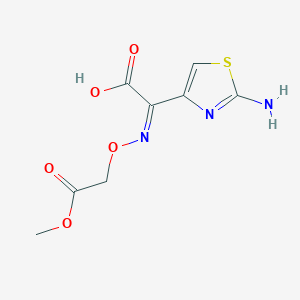
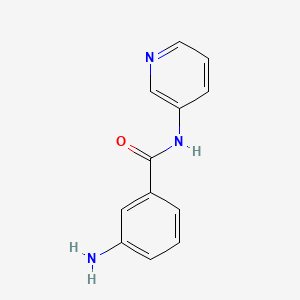
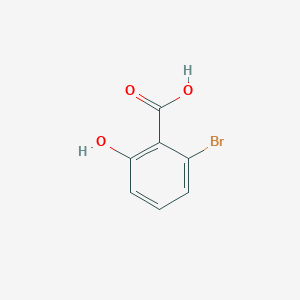

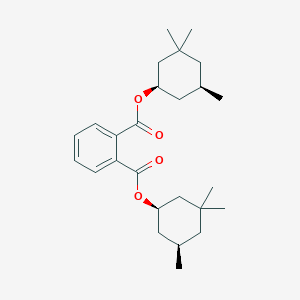

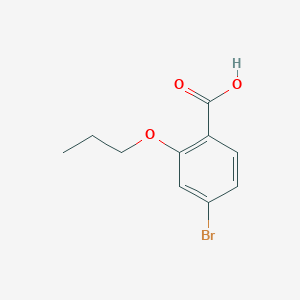
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

